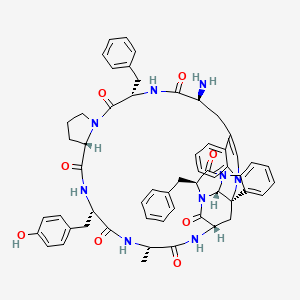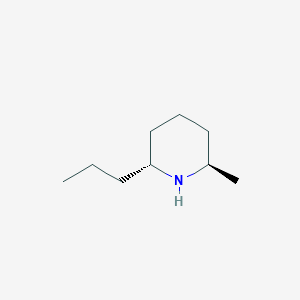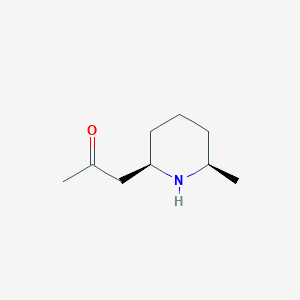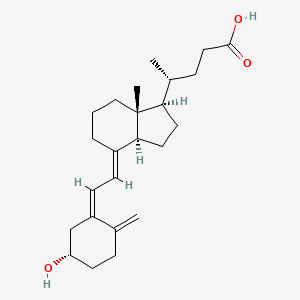
(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid is a vitamin D.
Scientific Research Applications
Mutagenicity Studies
A study on a similar compound, 3-hydroxy-19-nor-1,3,5(10)-cholatrien-24-oic acid, explored its potential role in carcinogenesis. The acid was synthesized and tested for mutagenicity. It was found non-mutagenic alone but increased the mutagenicity of 2-aminoanthracene, indicating a possible role in enhancing mutagenic effects when combined with other compounds (Namba, Hirota, & Hayakawa, 1988).
Vitamin D Analogs and Inhibitors
Research on vitamin D analogs, including 3 beta-hydroxy-9,10-seco-5,7,10(19)-choletrien-24-oic acid dimethylamide, has shown their potential as inhibitors of vitamin D-25-hydroxylase. These analogs competitively inhibit this enzyme, which plays a role in vitamin D metabolism, suggesting their potential application in controlling vitamin D levels (Kabakoff, Schnoes, & DeLuca, 1983).
Metabolism of Vitamin D Derivatives
A study investigated the in vivo side-chain oxidation of 1 alpha,25-dihydroxyvitamin D3, leading to the isolation of a major metabolite, 1 alpha,3 beta-dihydroxy-24-nor-9,10-seco-5,7,10(19)cholatrien-23-oic acid (calcitroic acid). This research provides insights into the metabolic pathways of vitamin D derivatives (Esvelt, Schnoes, & DeLuca, 1979).
Hepatic Microsomal Metabolism
Another study focused on the biotransformation of lithocholic acid by human hepatic microsomes, identifying various metabolites. The research highlights the liver's role in detoxifying bile acids, with implications for understanding hepatic function and potential therapeutic applications (Deo & Bandiera, 2009).
Antiproliferative Effects in Cancer Cells
A novel compound, diethyl [(5Z,7E)-(1S,3R)-1,3-dihydroxy-9,10-secochola-5,7,10(19)-trien-23-in-24-yl] phosphonate, was designed and synthesized. This compound demonstrated potent antiproliferative effects in various cancer cell lines without calcemic effects in vivo, suggesting its potential as a therapeutic agent in cancer treatment (Salomón et al., 2011).
Antimicrobial Activity
Terpenes isolated from Cretan propolis, including compounds structurally related to (5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid, displayed antimicrobial activity against various bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Popova, Chinou, Marekov, & Bankova, 2009).
Hepatic Cytochrome P450 Enzymes and Bile Acids
Research identifying the cytochrome P450 enzymes involved in the biotransformation of cholic and chenodeoxycholic acids in human hepatic microsomes provides insights into the metabolism of bile acids and the role of specific enzymes in this process. This is crucial for understanding liver function and developing treatments for liver-related diseases (Deo & Bandiera, 2008).
properties
Product Name |
(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid |
|---|---|
Molecular Formula |
C24H36O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O3/c1-16-6-10-20(25)15-19(16)9-8-18-5-4-14-24(3)21(11-12-22(18)24)17(2)7-13-23(26)27/h8-9,17,20-22,25H,1,4-7,10-15H2,2-3H3,(H,26,27)/b18-8+,19-9-/t17-,20+,21-,22+,24-/m1/s1 |
InChI Key |
JJEWWCWHZFDCDG-PXTZRIKZSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



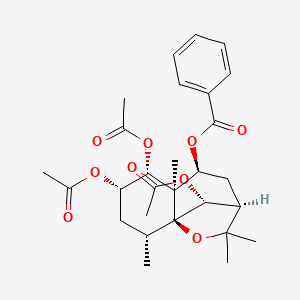
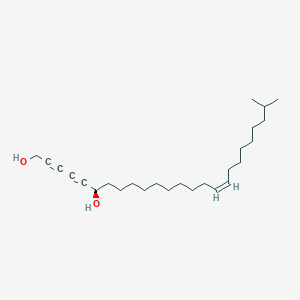
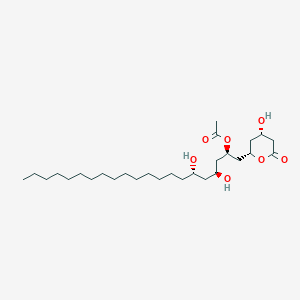
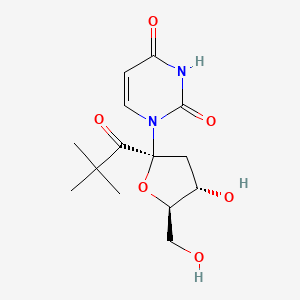
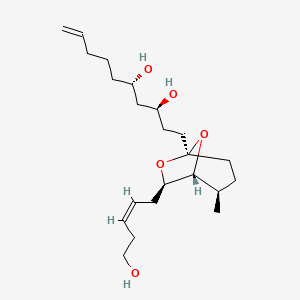

![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1243726.png)
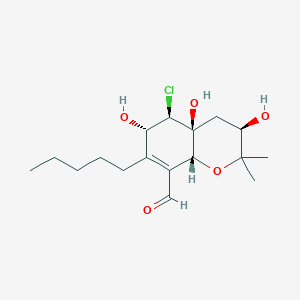
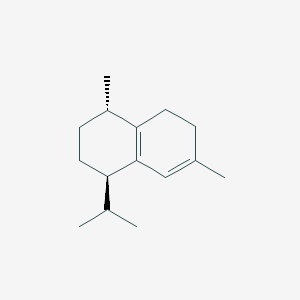
![(1S,2S,4S,5S)-2-Amino-bicyclo[2.1.1]hexane-2,5-dicarboxylic acid](/img/structure/B1243733.png)
